4-Bromo-3-methylbenzohydrazide

概述

描述

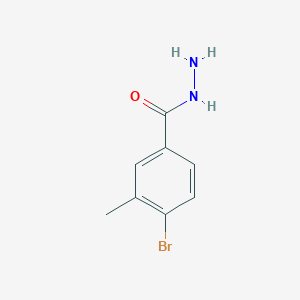

4-Bromo-3-methylbenzohydrazide is a substituted benzohydrazide derivative characterized by a bromine atom at the 4-position and a methyl group at the 3-position of the benzene ring. Benzohydrazides are widely utilized as intermediates in organic synthesis, particularly in the preparation of Schiff bases and coordination complexes, which have applications in catalysis and medicinal chemistry .

准备方法

Synthetic Routes and Reaction Conditions

The synthesis of 4-Bromo-3-methylbenzohydrazide typically involves the reaction of 4-bromo-3-methylbenzoic acid with hydrazine hydrate. One common method includes the following steps :

Starting Material: 4-bromo-3-methylbenzoic acid.

Reagent: Hydrazine hydrate.

Solvent: Ethyl acetate.

Reaction Conditions: The reaction is carried out at 0°C to 30°C for 18 hours under an inert atmosphere.

The reaction proceeds as follows:

4-bromo-3-methylbenzoic acid+hydrazine hydrate→this compound

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes purification steps such as recrystallization to ensure the purity of the final product .

化学反应分析

Types of Reactions

4-Bromo-3-methylbenzohydrazide undergoes various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert it into different hydrazine derivatives.

Substitution: The bromine atom in the compound can be substituted with other functional groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Reduction: Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.

Substitution: Nucleophiles such as amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .

科学研究应用

Medicinal Chemistry: It is used in the synthesis of pharmaceutical compounds with potential therapeutic effects.

Agriculture: The compound has been explored for its potential use as a pesticide or herbicide.

Materials Science: It is used in the development of new materials with specific properties.

作用机制

The mechanism of action of 4-Bromo-3-methylbenzohydrazide involves its interaction with specific molecular targets and pathways . The compound can bind to enzymes or receptors, leading to changes in cellular processes. For example, it may inhibit certain enzymes, leading to the accumulation of specific metabolites and subsequent biological effects.

相似化合物的比较

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 4-bromo-3-methylbenzohydrazide and its analogs:

Structural and Electronic Effects

- Substituent Position : The bromine and methyl group positions significantly influence electronic and steric properties. For example, this compound has a para-bromo group, which exerts stronger electron-withdrawing effects compared to meta-substituted analogs like 3-bromo-4-methylbenzohydrazide. This difference impacts reactivity in condensation reactions .

- Schiff Base Formation : Compounds with aromatic aldehyde-derived substituents (e.g., 4-hydroxybenzylidene in ) exhibit planar conformations conducive to hydrogen bonding, enhancing crystallinity and thermal stability.

Physicochemical Properties

- Melting Points : While direct data for this compound is unavailable, analogs like 3-bromo-4-methylbenzohydrazide and 3-bromo-N'-(4-hydroxybenzylidene)benzohydrazide show melting points >200°C due to strong intermolecular hydrogen bonds .

- Solubility : Bromine substituents generally reduce solubility in polar solvents, but hydrophilic groups (e.g., hydroxyl in ) counterbalance this effect.

生物活性

4-Bromo-3-methylbenzohydrazide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological properties, mechanisms of action, and potential therapeutic applications, supported by data tables and relevant research findings.

Chemical Structure and Properties

The molecular structure of this compound features a bromine atom and a methyl group attached to a benzene ring, contributing to its unique chemical reactivity. Its chemical formula is , with a molecular weight of approximately 217.07 g/mol. The presence of the hydrazide functional group enhances its potential for biological interactions.

Antimicrobial Activity

This compound has demonstrated notable antimicrobial properties against various pathogens. In vitro studies have shown efficacy against both Gram-positive and Gram-negative bacteria. The mechanism appears to involve disruption of bacterial cell membranes and inhibition of essential metabolic pathways.

| Pathogen | MIC (µg/mL) | Activity |

|---|---|---|

| Staphylococcus aureus | 32 | Moderate inhibition |

| Escherichia coli | 64 | Moderate inhibition |

| Klebsiella pneumoniae | 32 | Moderate inhibition |

These results indicate that the compound may serve as a lead for developing new antimicrobial agents, particularly in light of rising antibiotic resistance.

Anticancer Properties

Recent studies have explored the compound's potential as an anticancer agent. It has been shown to induce autophagic cell death in various cancer cell lines, including triple-negative breast cancer (TNBC) cells. The mechanism involves inhibition of the mTOR pathway, which is critical for cell growth and proliferation.

In a study focusing on 3-bromo-N'-(4-hydroxybenzylidene)-4-methylbenzohydrazide derivatives, it was found that these compounds could significantly inhibit TNBC cell proliferation and induce apoptosis through autophagy activation .

The biological activity of this compound can be attributed to its interaction with specific molecular targets:

- Enzyme Inhibition : The compound has been shown to inhibit enzymes involved in critical metabolic pathways, thereby disrupting cellular functions in pathogens.

- Free Radical Scavenging : It exhibits antioxidant properties, which may protect cells from oxidative stress-related damage.

- Cellular Signaling Modulation : The compound can modulate signaling pathways related to cell survival and apoptosis.

Case Studies

- Antimicrobial Efficacy : A study evaluated the antibacterial activity of various hydrazide derivatives, including this compound, against clinical isolates of Staphylococcus aureus and Escherichia coli. The results indicated that the compound displayed significant antibacterial activity with MIC values comparable to standard antibiotics .

- Cancer Cell Studies : Research on the effects of this compound on MDA-MB-231 and MDA-MB-468 cell lines revealed that the compound induced significant cytotoxicity through autophagy and apoptosis pathways, suggesting its potential as an anticancer therapeutic .

常见问题

Basic Questions

Q. What synthetic methodologies are optimal for preparing 4-Bromo-3-methylbenzohydrazide, and how can reaction conditions be tailored to improve yield?

- Method : Condensation of 4-bromo-3-methylbenzoic acid esters with hydrazine hydrate under reflux in ethanol, monitored by TLC. Optimize temperature (70–80°C) and stoichiometry (1:1.2 molar ratio) to minimize side products. Confirm structure via ¹H/¹³C NMR (amide proton at δ 9.8–10.2 ppm) and FT-IR (C=O stretch at ~1650 cm⁻¹) .

Q. What standardized protocols exist for evaluating antimicrobial and anticancer activity of this compound derivatives?

- Method :

- Antimicrobial : Broth microdilution (CLSI guidelines) to determine minimum inhibitory concentration (MIC) against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains. Compare to reference drugs like ciprofloxacin .

- Anticancer : MTT assay on cancer cell lines (e.g., MCF-7, HepG2) to calculate IC₅₀. Use 5-fluorouracil (IC₅₀ = 4.6 μM) as a positive control .

Q. Which spectroscopic techniques are essential for characterizing this compound purity and structural integrity?

- Method :

- ¹H/¹³C NMR : Identify hydrazide protons (NH-NH₂) and aromatic bromo/methyl groups.

- FT-IR : Confirm C=O (1650–1680 cm⁻¹) and N-H (3200–3350 cm⁻¹) stretches.

- Mass spectrometry (ESI-MS) : Verify molecular ion peaks (e.g., [M+H]⁺ at m/z 243) .

Advanced Research Questions

Q. How can QSAR models predict bioactivity trends in this compound analogs, and which descriptors are most predictive?

- Method : Use topological (e.g., Wiener index, molecular connectivity) and electronic (e.g., HOMO-LUMO energy, dipole moment) descriptors. Apply partial least squares (PLS) regression to correlate with bioactivity. For example, total energy (Te) and valence molecular connectivity index (⁰χᵛ) were critical in predicting antimicrobial activity .

Q. What computational approaches (e.g., DFT) elucidate the electronic structure and reactivity of this compound?

- Method : Perform density functional theory (DFT) calculations at B3LYP/6-311+G(d,p) level to analyze frontier molecular orbitals (FMOs), electrostatic potential (ESP) maps, and nucleophilic/electrophilic sites. Compare with experimental UV-Vis spectra for validation .

Q. How do crystallographic studies resolve hydrogen-bonding networks in this compound crystals?

- Method : Solve single-crystal X-ray structures using SHELXL ( ). Analyze intermolecular interactions (e.g., N-H⋯O hydrogen bonds, π-π stacking) to explain packing motifs. Compare with related hydrazides, where hydrogen bonds form infinite chains (e.g., CCDC 2032776) .

Q. What mechanistic insights guide regioselective functionalization of this compound?

- Method : Study electronic effects of substituents using Hammett plots. The bromo group directs electrophilic substitution to the para position, while the methyl group enhances steric hindrance. Optimize conditions for Suzuki coupling or nucleophilic aromatic substitution .

Q. How should researchers address contradictory bioactivity data in structurally similar derivatives?

- Method : Perform multivariate analysis (e.g., PCA) to cluster compounds by electronic/steric properties. Re-evaluate assay conditions (e.g., solvent polarity, cell line specificity). For example, compound 12 (pMICₐₘ = 1.67 μM/mL) showed higher antimicrobial activity than analogs due to enhanced lipophilicity .

Q. Methodological Notes

- Data Contradictions : Cross-validate biological assays with orthogonal methods (e.g., flow cytometry for apoptosis alongside MTT) .

- Crystallography : Use SHELXPRO for refining twinned or high-resolution macromolecular data .

- Toxicity Screening : Perform in vitro cytotoxicity assays (e.g., hemolysis, Ames test) early in derivative development, as toxicological data for this class are limited .

属性

IUPAC Name |

4-bromo-3-methylbenzohydrazide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H9BrN2O/c1-5-4-6(8(12)11-10)2-3-7(5)9/h2-4H,10H2,1H3,(H,11,12) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BFJALHSTCHFUMF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)C(=O)NN)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H9BrN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40397880 | |

| Record name | 4-Bromo-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

229.07 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

148672-43-9 | |

| Record name | 4-Bromo-3-methylbenzohydrazide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40397880 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。